molecular formula C13H10N2O2S2 B11825452 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine

2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine

Cat. No.: B11825452
M. Wt: 290.4 g/mol
InChI Key: VCZYMZWWUUMAHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine typically involves the preparation of the precursor 3,4-diaminothiophene, followed by its reaction with appropriate organocuprates and oxalyl chloride to form the thieno[3,4-b]pyrazine core . The methylsulfonylphenyl group is then introduced through further substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,4-b]pyrazine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine is unique due to the presence of the methylsulfonylphenyl group, which imparts specific electronic and steric properties to the compound. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where these properties are crucial .

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)thieno[3,4-b]pyrazine

InChI

InChI=1S/C13H10N2O2S2/c1-19(16,17)10-4-2-9(3-5-10)11-6-14-12-7-18-8-13(12)15-11/h2-8H,1H3

InChI Key

VCZYMZWWUUMAHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2

Origin of Product

United States

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